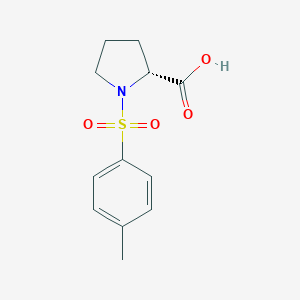

Tosyl-D-proline

Vue d'ensemble

Description

Tosyl-D-Proline is a small molecule . It belongs to the class of organic compounds known as N,N-disubstituted p-toluenesulfonamides . These are p-toluenesulfonamide derivatives in which the sulfonamide moiety is N,N-disubstituted .

Synthesis Analysis

The synthesis of Tosyl-D-Proline has been approached through several pathways . One approach involves the use of a novel α-selenoether protection strategy . This method uses mild oxidative conditions to induce elimination of an α-selenoether masking group . The methodology is applied to the synthesis of covalent fragments for use in irreversible protein tethering .

Molecular Structure Analysis

The molecular formula of Tosyl-D-Proline is C12H15NO4S . Its average mass is 269.317 Da and its monoisotopic mass is 269.072174 Da . The structure of Tosyl-D-Proline includes a pyrrolidine ring, a carboxylic acid group, and a tosyl group .

Physical And Chemical Properties Analysis

Tosyl-D-Proline has a molecular weight of 269.32 . Its IUPAC name is (2R)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid . It appears as a white powder and has a melting point of 55-60°C .

Applications De Recherche Scientifique

Site-Directed Ligand Discovery

- Scientific Field: Biochemistry

- Application Summary: Tosyl-D-proline is used in a strategy called “tethering” to discover low molecular weight ligands that bind weakly to targeted sites on proteins through an intermediary disulfide tether . This method was applied to generate a potent inhibitor for thymidylate synthase, an essential enzyme in pyrimidine metabolism with therapeutic applications in cancer and infectious diseases .

- Methods of Application: A native or engineered cysteine in a protein is allowed to react reversibly with a small library of disulfide-containing molecules at concentrations typically used in drug screening (10 to 200 μM). The cysteine-captured ligands, which are readily identified by MS, are among the most stable complexes .

- Results or Outcomes: The affinity of the untethered ligand (Ki ≈1 mM) was improved 3,000-fold by synthesis of a small set of analogs with the aid of crystallographic structures of the tethered complex .

Alleviation of Salinity Stress in Radish

- Scientific Field: Plant Biology

- Application Summary: A study was conducted to explore the impact of different levels of Co and proline on radish cultivated in salt affected soils . The application of cobalt with proline can help to alleviate salinity stress in radish plants .

- Methods of Application: There were four levels of cobalt, i.e., (0, 10, 15 and 20 mg/L) applied as CoSO4 and two levels of proline (0 and 0.25 mM), which were applied as foliar .

- Results or Outcomes: Results showed that 20 CoSO4 with proline showed improvement in shoot length (∼20%), root length (∼23%), plant dry weight (∼19%), and plant fresh weight (∼41%) compared to control .

Drug Discovery

- Scientific Field: Pharmacology

- Application Summary: Tosyl-D-Proline is used in drug discovery, specifically in the development of inhibitors for thymidylate synthase, an essential enzyme in pyrimidine metabolism . This enzyme has therapeutic applications in the treatment of cancer and infectious diseases .

- Methods of Application: Tosyl-D-Proline is used in a strategy called “tethering” to discover low molecular weight ligands that bind weakly to targeted sites on proteins through an intermediary disulfide tether .

- Results or Outcomes: The affinity of the untethered ligand was improved 3,000-fold by synthesis of a small set of analogs with the aid of crystallographic structures of the tethered complex .

Organic Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: Tosyl-D-Proline belongs to the class of organic compounds known as N,N-disubstituted p-toluenesulfonamides . These are p-toluenesulfonamide derivatives in which the sulfonamide moiety is N,N-disubstituted . This makes Tosyl-D-Proline useful in the synthesis of a variety of organic compounds .

- Methods of Application: The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes: The outcomes would also depend on the specific synthesis, but in general, Tosyl-D-Proline can be used to create a wide range of organic compounds .

Enzyme Inhibitors

- Scientific Field: Biochemistry

- Application Summary: Tosyl-D-Proline can be used in the development of enzyme inhibitors, particularly when associated with matrix metalloprotease and metallo-β-lactamase enzymes . These enzymes play crucial roles in various biological processes, and their inhibition can have therapeutic implications .

- Methods of Application: The specific methods of application would depend on the particular enzyme being targeted and the desired therapeutic effect .

Asymmetric Synthesis

- Scientific Field: Organic Chemistry

- Application Summary: One of the key applications of D-proline lies in its contribution to asymmetric synthesis, a pivotal technique in pharmaceutical research and development . By synthesizing asymmetric D-proline, chemists can generate compounds with specific biological activities, enhancing their efficacy and reducing potential side effects .

- Methods of Application: The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes: The outcomes would also depend on the specific synthesis, but in general, the use of Tosyl-D-Proline in asymmetric synthesis can lead to the creation of more effective and safer pharmaceutical compounds .

Propriétés

IUPAC Name |

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHGPCHVUSFFA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332192 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyl-D-proline | |

CAS RN |

110771-95-4 | |

| Record name | TOSYL-D-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

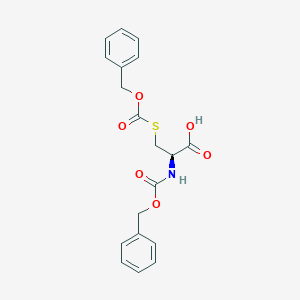

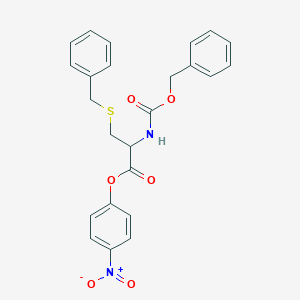

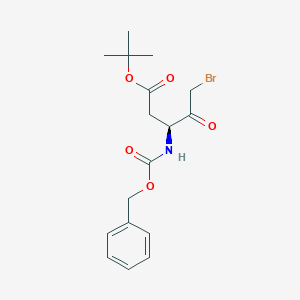

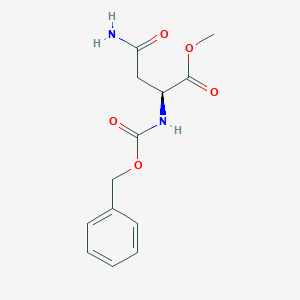

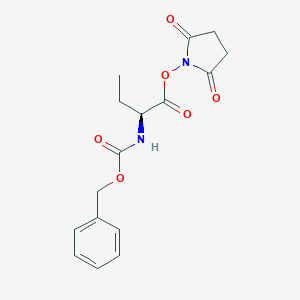

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

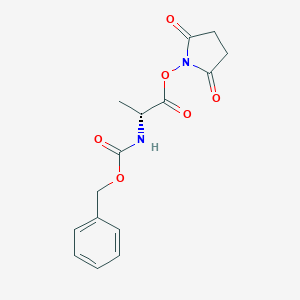

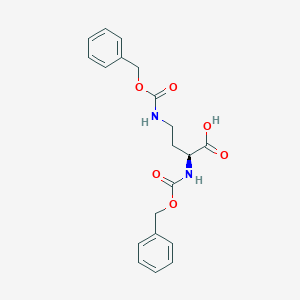

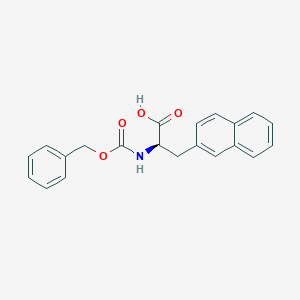

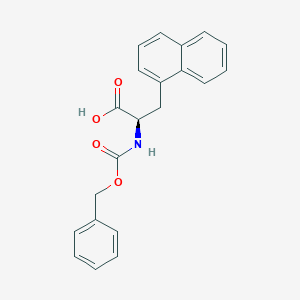

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.